N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide
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Overview
Description
N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide is a synthetic compound with a complex molecular structure It belongs to the class of indolinone derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide typically involves multiple steps, starting with the preparation of the indolinone core. One common method involves the condensation of 4-ethoxybenzaldehyde with 5,7-dimethylindoline-2,3-dione under acidic conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-piperidinyl etonitazene: A novel opioid with similar structural features.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar functional groups.
N-(4-ethoxyphenyl)-N′-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea: Another compound with an ethoxyphenyl group.
Uniqueness
N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide is unique due to its specific indolinone core structure and the presence of both ethoxyphenyl and acetamide groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-5-26-17-8-6-16(7-9-17)12-23-20-14(3)10-13(2)11-18(20)19(21(23)25)22-15(4)24/h6-11,19H,5,12H2,1-4H3,(H,22,24) |
InChI Key |
VOBZXAVHWXSABB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
Origin of Product |
United States |
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